molecular formula C21H20N4O4 B12181806 N-(3-acetylphenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(3-acetylphenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12181806
M. Wt: 392.4 g/mol
InChI Key: PTWZDPSYMGIOIW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features both an indole and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves a multi-step process:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the carbonyl group.

    Coupling Reaction: The acylated indole is coupled with 3-acetylphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Amidation: The resulting intermediate is then reacted with ethanediamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It is being studied for its potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways, particularly those involving indole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects is thought to involve several molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N’-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}ethanediamide
  • N-(3-acetylphenyl)-N’-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}ethanediamide

Uniqueness

N-(3-acetylphenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific substitution pattern on the indole ring, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N'-(3-acetylphenyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C21H20N4O4/c1-13(26)14-6-4-7-16(11-14)24-21(29)20(28)23-10-9-22-19(27)18-12-15-5-2-3-8-17(15)25-18/h2-8,11-12,25H,9-10H2,1H3,(H,22,27)(H,23,28)(H,24,29)

InChI Key

PTWZDPSYMGIOIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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